7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate

Übersicht

Beschreibung

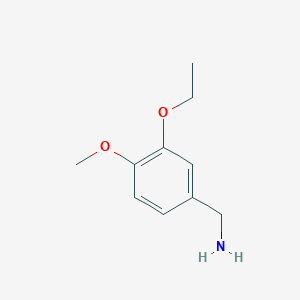

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

7-Hydroxy coumarins have been investigated for their anticancer properties. A study by Galayev et al. (2015) synthesized a series of novel 7-hydroxy-8-methyl-coumarins and evaluated their anticancer activity on NCI60 cell lines. One derivative demonstrated significant antimitotic activity, particularly against the Non-Small Cell Lung Cancer cell line НОР-92 (Galayev, Garazd, Garazd, & Lesyk, 2015).

Antibacterial and Antioxidant Activities

N. Hamdi (2016) synthesized derivatives of 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles, exhibiting moderate antibacterial activity against various Gram Negative bacterial strains. Additionally, these compounds displayed significant antioxidant activities (Hamdi, 2016).

Synthesis of Benzofurans

Shachan‐Tov and Frimer (2012) demonstrated the transformation of 7-Hydroxy-3,4-dihydrocoumarin into benzofuran derivatives. This synthesis reveals the chemical versatility and potential applications of coumarin derivatives in organic synthesis (Shachan‐Tov & Frimer, 2012).

Antiviral and Antihypertensive Activities

Pandey et al. (2004) researched the interaction of 7-hydroxy-4-methyl coumarin with various compounds, leading to derivatives with evaluated antiviral activity against Japanese encephalitis virus and Herpes simplex virus-1. Some derivatives also displayed antihypertensive activity (Pandey, Tusi, Tusi, Joshi, & Bajpai, 2004).

Fluorescence Properties

Yu et al. (2011) synthesized 7-hydroxy-3-(2-pyridyl)coumarin derivatives, investigating their fluorescence behaviors in different states. These findings are relevant for developing new fluorescent materials and sensors (Yu, Yang, Zhao, Zhang, Lv, Fan, & Geng, 2011).

Cytotoxicity Against Vector Mosquitoes

Deshmukh et al. (2008) studied the efficacy of 4-Methyl-7-hydroxy coumarin derivatives against vector mosquitoes Aedes aegypti and Culex quinquefasciatus. One compound demonstrated potent larvicidal and ovicidal activities, indicating its potential use in vector control (Deshmukh, Pawar, Joseph, Phalgune, Kashalkar, & Deshpande, 2008).

Real-Time Monitoring of pH in Living Cells

Ming‐Yu Wu and colleagues (2015) developed a mitochondria-targeted ratiometric fluorescent probe using 7-hydroxy coumarin. This probe efficiently monitors mitochondrial pH changes in real time, which is crucial for understanding cellular processes and diseases (Wu, Li, Liu, Yu, Xie, Zhou, & Yu, 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate and similar compounds are promising. Given their biological activity and application value in fluorescent probes, synthetic routes to coumarin derivatives continue to attract the attention of many research groups . The development of more effective synthesis methods and the exploration of new applications in medicine and other fields are potential future directions .

Wirkmechanismus

Target of Action

Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Coumarin derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor binding .

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases .

Result of Action

Coumarin derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of coumarin derivatives .

Biochemische Analyse

Biochemical Properties

7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it influences gene expression by upregulating tumor suppressor genes and downregulating oncogenes . In terms of cellular metabolism, this compound can alter the metabolic flux, leading to reduced glycolysis and increased oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes, leading to their inhibition or activation . For example, it inhibits the activity of topoisomerase, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression . The binding interactions are often mediated by hydrogen bonds and van der Waals forces .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments . Prolonged exposure to light and high temperatures can lead to its degradation, affecting its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is required to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its chemical properties, including solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It is often found in the nucleus, where it can interact with DNA and modulate gene expression . Additionally, it can localize to mitochondria, influencing mitochondrial function and inducing apoptosis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTZDRKXDZZFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420673 | |

| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-08-1 | |

| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)